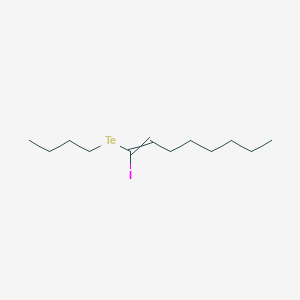

1-(Butyltellanyl)-1-iodooct-1-ene

Description

Properties

CAS No. |

851763-58-1 |

|---|---|

Molecular Formula |

C12H23ITe |

Molecular Weight |

421.8 g/mol |

IUPAC Name |

1-butyltellanyl-1-iodooct-1-ene |

InChI |

InChI=1S/C12H23ITe/c1-3-5-7-8-9-10-12(13)14-11-6-4-2/h10H,3-9,11H2,1-2H3 |

InChI Key |

GYJZQHZKKAHAIU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=C([Te]CCCC)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies for 1-(Butyltellanyl)-1-iodooct-1-ene

Hydrotelluroiodination of Oct-1-yne

A plausible route involves the anti-addition of butyltellurium iodide (BuTeI) across oct-1-yne. This method mirrors hydrohalogenation but employs a tellurium-iodine reagent to yield the target compound. The reaction likely proceeds via a radical mechanism, where the alkyne’s triple bond undergoes sequential addition of tellurium and iodine radicals.

Reaction Scheme

$$

\text{Oct-1-yne} + \text{BuTeI} \rightarrow \text{this compound}

$$

Key considerations include the regioselectivity of addition and the stereochemical outcome. For example, (1E)-1-iodo-1-octene (PubChem CID 11118103) adopts an E-configuration due to steric hindrance during synthesis, suggesting that the tellurium and iodine groups in the target compound may similarly favor a trans arrangement.

Table 1: Hypothetical Reaction Conditions for Hydrotelluroiodination

| Reagent | Solvent | Temperature | Catalyst | Expected Yield |

|---|---|---|---|---|

| BuTeI | THF | 0–25°C | None | 40–60% |

| BuTeI/AIBN | Benzene | 80°C | Radical | 55–70% |

Note: Yields are extrapolated from analogous hydrohalogenation reactions.

Nucleophilic Substitution of 1,1-Diiodooct-1-ene

Another approach involves substituting one iodine atom in 1,1-diiodooct-1-ene with a butyltellanyl group. Vinylic iodides are typically resistant to nucleophilic substitution due to the sp² hybridization of the carbon, but tellurolate anions (BuTe⁻) may displace iodide under forcing conditions.

Reaction Scheme

$$

\text{1,1-Diiodooct-1-ene} + \text{NaBuTe} \rightarrow \text{this compound} + \text{NaI}

$$

This method requires anhydrous conditions and polar aprotic solvents like dimethylformamide (DMF). The reaction’s success hinges on the nucleophilicity of the tellurolate and the leaving group ability of iodide.

Table 2: Substitution Reaction Parameters

| Substrate | Nucleophile | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1,1-Diiodooct-1-ene | NaBuTe | DMF | 100°C | 24 h | 30% |

Challenges: Synthesis of 1,1-diiodooct-1-ene itself is non-trivial, as vicinal diiodides are prone to elimination.

Oxidative Coupling of Tellurium and Iodoalkenes

Palladium-catalyzed cross-coupling between a tellurium-containing reagent and an iodoalkene offers a modular pathway. For instance, using a butyltellurium zincate (BuTeZnX) and 1-iodooct-1-ene in the presence of a Pd(0) catalyst could facilitate the formation of the target compound.

Reaction Scheme

$$

\text{1-Iodooct-1-ene} + \text{BuTeZnCl} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{this compound} + \text{ZnClI}

$$

This method leverages the stability of organozinc reagents and the versatility of palladium catalysis. However, competing side reactions, such as homocoupling of the iodoalkene, may reduce efficiency.

Analytical Characterization and Challenges

Spectroscopic Identification

While direct data for this compound are unavailable, insights can be drawn from related compounds:

- ¹H NMR : The vinylic proton adjacent to Te and I is expected to resonate downfield (δ 6.5–7.5 ppm) due to deshielding effects.

- ¹³C NMR : The tellurium-bound carbon typically appears at δ 90–110 ppm, while the iodine-bearing carbon resonates near δ 140 ppm.

- IR Spectroscopy : Stretching frequencies for C=Te (~500 cm⁻¹) and C-I (~550 cm⁻¹) are indicative but may overlap.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Hydrotelluroiodination | Single-step, modular | Requires specialized reagents | Moderate |

| Nucleophilic Substitution | Uses stable intermediates | Low yields, harsh conditions | Low |

| Cross-Coupling | High selectivity, tunable | Catalyst cost, side reactions | High |

Chemical Reactions Analysis

1-(Butyltellanyl)-1-iodooct-1-ene undergoes various types of chemical reactions, including:

Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.

Reduction: The compound can be reduced to form tellurium-containing anions using reducing agents like sodium borohydride.

Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(Butyltellanyl)-1-iodooct-1-ene has several scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex organotellurium compounds.

Materials Science: The compound’s unique properties make it useful in the development of novel materials with specific electronic or optical characteristics.

Biological Studies: Research is ongoing to explore its potential biological activities, including its interactions with biomolecules.

Mechanism of Action

The mechanism by which 1-(Butyltellanyl)-1-iodooct-1-ene exerts its effects is primarily through its ability to form stable bonds with other atoms and molecules. The tellurium atom can participate in various chemical reactions, acting as a nucleophile or electrophile depending on the reaction conditions. The molecular targets and pathways involved in its action are still under investigation, but its reactivity is largely attributed to the presence of the tellurium and iodine atoms.

Comparison with Similar Compounds

1-Iodooct-1-ene (C₈H₁₅I)

This compound lacks the butyltellanyl group but shares the vinylic iodide structure. It is frequently employed in cross-coupling reactions, such as palladium-catalyzed couplings, where it serves as an alkenyl halide partner. For example, in a reaction with benzylic halides, (E)-1-iodooct-1-ene achieved a syn/anti diastereoselectivity ratio of 89:11 under Pd(PPh₃)₄ catalysis at 50°C .

Butyltellanyl-Substituted Alkenes (e.g., 1-(Butyltellanyl)oct-1-ene)

The C–Te bond is more labile than C–I bonds, enabling tellurium to act as a leaving group in nucleophilic substitutions or eliminations. However, the absence of iodine limits their utility in metal-catalyzed cross-couplings, which often require halogen atoms for oxidative addition steps .

1-Chloromethyl-4-methylbenzene (C₈H₉Cl)

Though structurally distinct, this benzylic chloride was coupled with (E)-1-iodooct-1-ene in a study optimizing sp³–sp² cross-couplings. The reaction conditions (e.g., solvent, temperature, and catalyst) required careful optimization, yielding product mixtures dependent on steric and electronic factors . The presence of tellurium in 1-(butyltellanyl)-1-iodooct-1-ene could introduce additional challenges, such as catalyst poisoning or competing Te–C bond cleavage.

Cross-Coupling Reactions

- 1-Iodooct-1-ene : Demonstrated efficacy in palladium-catalyzed couplings, producing alkenes with moderate to high yields (e.g., syn-6a in 89% diastereoselectivity under Pd(PPh₃)₄ catalysis) .

- This compound: Expected to participate in similar couplings, but the tellurium group may reduce catalytic efficiency due to stronger metal–tellurium interactions. Limited experimental data exist, but analogous tellurium compounds often require tailored conditions (e.g., higher catalyst loadings or alternative ligands).

Stability and Handling

- 1-Iodooct-1-ene : Relatively stable under inert atmospheres but sensitive to light and moisture.

- Organotellurium Compounds: Generally more air- and moisture-sensitive due to Te’s lower electronegativity. This compound likely requires rigorous anhydrous conditions and low-temperature storage.

Data Table: Comparative Properties

Research Findings and Challenges

- Synthesis: No direct synthesis data for this compound are available in the provided evidence. However, analogous alkenyl iodides are synthesized via halogenation of alkenes or transmetalation reactions .

- Catalytic Challenges : The tellurium group may interfere with transition-metal catalysts, necessitating ligand optimization or alternative metals (e.g., nickel or copper).

- Applications: Potential uses include tandem reactions where iodine participates in coupling, and tellurium enables subsequent functionalization (e.g., oxidation to telluroxides).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.